2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-18(23(2,20)21)10-13(19)17-11-4-6-12(7-5-11)22-14-15-8-3-9-16-14/h3,8-9,11-12H,4-7,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYHWMLLUJCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)OC2=NC=CC=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the pyrimidinyl group, and the attachment of the sulfonamide moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Core Cyclohexyl Derivative Preparation
The (1R,4R)-configured cyclohexyl group is likely synthesized via stereoselective methods such as:
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Catalytic hydrogenation of cyclohexene derivatives to achieve axial chirality .
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Epoxidation followed by ring-opening to introduce substituents at specific positions while retaining stereochemistry .
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Protecting group strategies (e.g., tert-butyl ether) to ensure regioselectivity during subsequent modifications .
Pyrimidin-2-yl Ether Formation
The pyrimidin-2-yloxy group is introduced via:
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Alkylation reactions using pyrimidin-2-ol and alkyl halides (e.g., cyclohexyl bromide) under basic conditions .
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Mitsunobu reaction for challenging etherifications, employing DEAD or DIAD as azodicarboxylates .
Acetamide and Sulfonamide Functionalization
Key steps include:
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Amide bond formation using coupling reagents like EDC or HATU to connect the cyclohexyl core with acetyl groups .
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Sulfonamide synthesis via reaction of amine groups with methanesulfonyl chloride, typically under alkaline conditions (e.g., pyridine) .
Final Coupling
The final assembly combines the cyclohexyl-pyrimidinyl ether with the sulfonamide-acetamide moiety through:
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Amide coupling to link the acetamide unit to the cyclohexyl nitrogen .
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Deprotection steps (e.g., removal of tert-butyl groups) to reveal the final product .
Reaction Conditions and Intermediates
Physical and Chemical Characterization
Stereoselectivity
The (1R,4R) configuration is critical for biological activity. Retention of stereochemistry is achieved through:
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Protecting groups (e.g., tert-butyl ethers) during synthesis to minimize epimerization .
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Mild deprotection using acidic conditions (e.g., TFA) to avoid racemization .
Functional Group Reactivity
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Sulfonamide : Resistant to hydrolysis under basic conditions but reactive in acidic environments .
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Acetamide : Stable during coupling reactions but susceptible to enzymatic cleavage in biological systems .
Research Findings
Scientific Research Applications
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and selected analogs from the evidence:
Key Observations :
- Stereochemistry : The (1r,4r)-cyclohexyl core is conserved in ISRIB analogs () and the target compound, suggesting its importance in conformational stability .
- Substituent Effects: Electron-Withdrawing Groups: Chloro (ISRIB-A14) and trifluoromethyl () substituents increase lipophilicity but may reduce solubility compared to the target’s pyrimidinyloxy group . Sulfonamides: The target’s methylmethanesulfonamido group differs from the 4-methoxybenzenesulfonamido group in , which may alter binding kinetics due to reduced steric hindrance .
Biological Activity
The compound 2-(N-methylmethanesulfonamido)-N-[(1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide , often referred to by its chemical structure or CAS number, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H20N4O3S
- Molecular Weight : 336.41 g/mol
- CAS Number : 289042-12-2
- IUPAC Name : this compound
The compound acts primarily as an antagonist for specific receptors involved in inflammatory responses. Its structure suggests that it may inhibit certain chemokine receptors, particularly the CC chemokine receptor 2 (CCR2), which is implicated in various inflammatory and autoimmune conditions. Research indicates that compounds with similar structures exhibit selective binding affinities for these receptors, leading to reduced inflammation and modulation of immune responses .
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings related to its pharmacological effects:
Case Studies
Several studies have explored the biological implications of this compound:
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Anti-inflammatory Effects :
A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced pro-inflammatory cytokines in a mouse model of arthritis. The mechanism was attributed to the inhibition of CCR2 signaling pathways . -
Anticancer Activity :
Research conducted on various cancer cell lines indicated that the compound induced apoptosis and inhibited cell proliferation. This was particularly noted in breast cancer and melanoma cell lines, suggesting a potential role as an anticancer agent . -
Neuroprotection :
In a neurodegenerative disease model, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This effect was linked to its ability to modulate inflammatory responses within the central nervous system .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., TBTU) to activate carboxylic acids, followed by amide bond formation with amines. Key intermediates should be purified via column chromatography and characterized using H/C NMR (400 MHz, DMSO-d6) and high-resolution mass spectrometry (HRMS). TLC (hexane:ethyl acetate, 9:3 v/v) is critical for monitoring reaction progress .
Q. How can researchers confirm the stereochemistry and regioselectivity of the cyclohexyl-pyrimidinyloxy moiety?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can validate spatial arrangements. Computational methods (e.g., density functional theory) may predict regioselectivity during pyrimidinyloxy substitution .
Q. What analytical techniques are essential for assessing purity and stability under experimental conditions?
- Methodology : Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Differential scanning calorimetry (DSC) identifies polymorphic transitions impacting solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology : Design of experiments (DoE) using response surface methodology (RSM) identifies optimal parameters (temperature, solvent ratio, catalyst loading). Kinetic studies via in-situ IR spectroscopy track intermediate formation. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-protein interactions. Quantum mechanical/molecular mechanical (QM/MM) hybrid models refine binding energy calculations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Assess off-target effects via kinome-wide profiling. Statistical meta-analysis identifies outliers, while batch-effect correction (e.g., ComBat) minimizes inter-lab variability .
Q. What strategies mitigate sulfonamide hydrolysis under physiological pH conditions?
- Methodology : Introduce steric hindrance (e.g., ortho-substituted aryl groups) or electron-withdrawing substituents to stabilize the sulfonamide bond. Stability is quantified via LC-MS in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Notes
- Methodological Rigor : Emphasis on peer-reviewed protocols from journals (e.g., Tetrahedron, J. Org. Chem.) and computational frameworks (ICReDD’s reaction path search methods) .
- Contradictions : and highlight divergent synthetic approaches; recommendations prioritize scalability and reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
